molecular formula C14H7Cl2NO3 B5852905 4,7-Dichloro-2-(2-hydroxyphenyl)isoindole-1,3-dione

4,7-Dichloro-2-(2-hydroxyphenyl)isoindole-1,3-dione

Cat. No.: B5852905
M. Wt: 308.1 g/mol
InChI Key: VUNBUOLLCKVGMS-UHFFFAOYSA-N
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Description

4,7-Dichloro-2-(2-hydroxyphenyl)isoindole-1,3-dione is a heterocyclic compound characterized by an isoindoline nucleus with chlorine atoms at positions 4 and 7, and a hydroxyphenyl group at position 2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Dichloro-2-(2-hydroxyphenyl)isoindole-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. One common approach is the reaction of 4,7-dichloro-2-aminophenol with phthalic anhydride under reflux conditions in a suitable solvent such as toluene . The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired isoindoline-1,3-dione scaffold.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as silica-supported niobium complexes (SiO2-tpy-Nb) have been employed to improve the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4,7-Dichloro-2-(2-hydroxyphenyl)isoindole-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,7-Dichloro-2-(2-hydroxyphenyl)isoindole-1,3-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and polymer additives

Mechanism of Action

The mechanism of action of 4,7-Dichloro-2-(2-hydroxyphenyl)isoindole-1,3-dione involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular receptors and modulate signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,7-Dichloro-2-(2-hydroxyphenyl)isoindole-1,3-dione is unique due to the presence of both chlorine atoms and a hydroxyphenyl group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

4,7-dichloro-2-(2-hydroxyphenyl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7Cl2NO3/c15-7-5-6-8(16)12-11(7)13(19)17(14(12)20)9-3-1-2-4-10(9)18/h1-6,18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUNBUOLLCKVGMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C(=O)C3=C(C=CC(=C3C2=O)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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